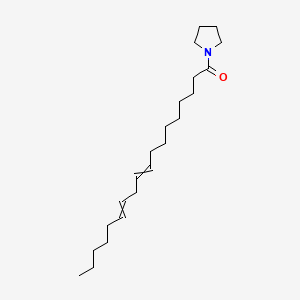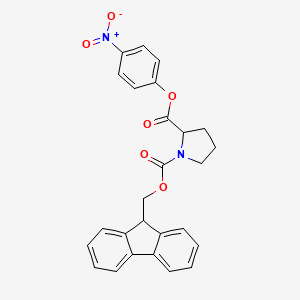
Yttrium(3+);triperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an yttrium salt of perchloric acid and is known for its high solubility in water . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Yttrium(3+);triperchlorate can be synthesized by dissolving yttrium oxide (Y₂O₃) in perchloric acid (HClO₄) solution . The reaction typically produces yttrium perchlorate octahydrate, which can be further processed to obtain the desired compound. Industrial production methods often involve careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Yttrium(3+);triperchlorate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in redox reactions.
Reduction: It can be reduced under specific conditions to form yttrium compounds with lower oxidation states.
Substitution: It can undergo substitution reactions where the perchlorate ions are replaced by other anions.
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and various acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Yttrium(3+);triperchlorate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of yttrium(3+);triperchlorate involves its ability to act as an oxidizing agent. In medical applications, the radioactive isotope yttrium-90 delivers targeted radiation to cancer cells, destroying them while minimizing damage to surrounding healthy tissue . The molecular targets and pathways involved include the interaction with cellular components and the induction of oxidative stress.
Comparison with Similar Compounds
Yttrium(3+);triperchlorate can be compared with other yttrium compounds such as yttrium oxide (Y₂O₃), yttrium chloride (YCl₃), and yttrium nitrate (Y(NO₃)₃) . While these compounds share some similarities in their chemical properties, this compound is unique due to its high solubility in water and its strong oxidizing properties .
Similar compounds include:
Yttrium oxide (Y₂O₃): Used in ceramics and as a phosphor.
Yttrium chloride (YCl₃): Used in the synthesis of other yttrium compounds.
Yttrium nitrate (Y(NO₃)₃): Used in various chemical reactions and as a precursor for other yttrium compounds.
Properties
Molecular Formula |
Cl3O12Y |
|---|---|
Molecular Weight |
387.25 g/mol |
IUPAC Name |
yttrium(3+);triperchlorate |
InChI |
InChI=1S/3ClHO4.Y/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
InChI Key |
IVPOFHHOVYEBFC-UHFFFAOYSA-K |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13393153.png)
![4-[5-[3,4-Dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13393157.png)




![(3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13393168.png)
![4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13393169.png)

![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13393179.png)

![disodium;6-[6-carboxylato-2-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13393189.png)


